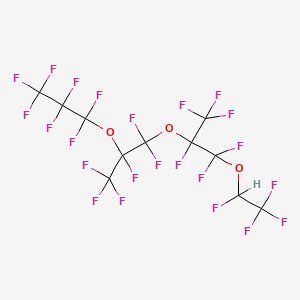

Propane, 1,1,1,2,3,3-hexafluoro-2-(heptafluoropropoxy)-3-(1,2,2-trifluoro-2-(1,2,2,2-tetrafluoroethoxy)-1-(trifluoromethyl)ethoxy)-

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves the use of catalysts to improve reaction efficiency and selectivity. In the case of formylation reactions, which are fundamental in the synthesis of various organic molecules, a novel and green catalyst has been introduced. The catalyst is 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid supported on silica gel, which has been shown to effectively catalyze the formylation of alcohols and amines using ethyl formate under neat conditions at room temperature . This approach represents a more environmentally friendly and potentially more efficient method for introducing formyl groups into organic molecules, which could be relevant for the synthesis of complex molecules such as "Propane, 1,1,1,2,3,3-hexafluoro-2-(heptafluoropropoxy)-3-(1,2,2-trifluoro-2-(1,2,2,2-tetrafluoroethoxy)-1-(trifluoromethyl)ethoxy)-".

Molecular Structure Analysis

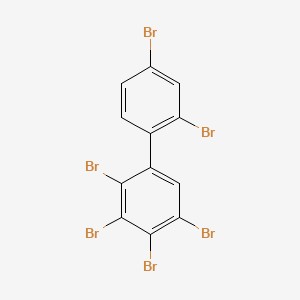

The structural characterization of organic compounds is crucial for understanding their properties and reactivity. A study on propane-1,3-diamino bis [3,4,5,6-tetrabromo-2-(methoxycarbonyl)benzoate] water monosolvate provides insights into the molecular structure of a complex organic compound . The compound was characterized by single crystal X-ray diffraction, revealing a monoclinic crystal structure with specific bond angles and distances. The crystallographic data obtained, such as the dihedral angles between the mean planes of the methoxycarbonyl and carboxylate groups with the benzene ring, contribute to the understanding of the three-dimensional arrangement of atoms within the molecule. This level of detail is essential for predicting the behavior of similar compounds under various conditions.

Chemical Reactions Analysis

The reactivity of perfluoroalkyl derivatives of sulfur has been explored in a study involving the photochemical reaction of heptafluoro-1-iodopropane with various sulfides . The reaction yielded a range of products, including heptafluoro-n-propyl methyl sulphide, ethyl heptafluoro-n-propyl sulphide, and 1H-heptafluoropropane, among others. The diversity of products indicates a complex reaction pathway that could be influenced by factors such as the structure of the reactants and the reaction conditions. Understanding these reaction mechanisms is essential for the development of new synthetic routes for fluorinated compounds, which are of significant interest due to their unique properties and applications in areas such as pharmaceuticals and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For instance, the density, crystal system, and refinement data obtained from X-ray diffraction studies provide valuable information about the physical properties of a compound . These properties are influenced by the molecular arrangement and intermolecular interactions within the crystal lattice, such as hydrogen bonding patterns. In the case of the propane-1,3-diamino bis compound, the formation of a three-dimensional network through N-H···O, N-H···Br, and C-H···O hydrogen bonds is indicative of the compound's stability and potential interactions with other molecules. Such information is crucial for predicting solubility, reactivity, and other physical behaviors of related compounds.

Scientific Research Applications

Physical Properties and Applications

- Density, Surface Tension, and Kinematic Viscosity : The compound's physical properties, like density, kinematic viscosity, and surface tension, have been studied, offering insights into its behavior under various temperatures and conditions, which is crucial for industrial and scientific applications (Rausch et al., 2015).

Chemical Reactions and Derivatives

- Reaction with Amines or Alcohols : The compound's reactivity with secondary amines and alcohols has been explored, leading to various products based on the solvent used and product work-up, indicating its versatility in chemical synthesis (Furin et al., 2000).

Crystal Structures and Bonding

- Hydrogen-Bonded Trifluoromethylated Alcohols : Investigation into the crystal structures of related trifluoromethylated alcohols has provided insights into the intermolecular and intramolecular hydrogen bonding, which is significant for understanding the compound's potential applications in material science (Singh et al., 2001).

Synthesis and Applications in Organic Chemistry

Synthesis of Perfluorochemicals for Blood Substitutes : Research on synthesizing perfluorochemicals, which are potential candidates for blood substitutes, has involved partially fluorinated compounds like this one, showing its relevance in biomedical applications (Ono et al., 1985).

Lithium-Ion Battery Electrolytes : Ternary mixtures including this compound have been introduced as safe electrolytes for lithium-ion batteries, demonstrating its importance in enhancing battery safety and performance (Liu et al., 2016).

properties

IUPAC Name |

1,1,1,2,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]-3-(1,2,2,2-tetrafluoroethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11HF23O3/c12-1(2(13,14)15)35-10(31,32)4(18,7(23,24)25)37-11(33,34)5(19,8(26,27)28)36-9(29,30)3(16,17)6(20,21)22/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLOKTBZZPZAMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11HF23O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10880193 | |

| Record name | 2H-Perfluoro(5,8-dimethyl-3,6,9-trioxadodecane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

618.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [SynQuest Laboratories MSDS] | |

| Record name | 2H-Perfluoro-5,8-dimethyl-3,6,9-trioxadodecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20946 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Propane, 1,1,1,2,3,3-hexafluoro-2-(heptafluoropropoxy)-3-(1,2,2-trifluoro-2-(1,2,2,2-tetrafluoroethoxy)-1-(trifluoromethyl)ethoxy)- | |

CAS RN |

3330-16-3 | |

| Record name | 1,1,1,2,3,3-Hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-3-[1,2,2-trifluoro-2-(1,2,2,2-tetrafluoroethoxy)-1-(trifluoromethyl)ethoxy]propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3330-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,1,1,2,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-3-(1,2,2-trifluoro-2-(1,2,2,2-tetrafluoroethoxy)-1-(trifluoromethyl)ethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003330163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1,1,2,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-3-[1,2,2-trifluoro-2-(1,2,2,2-tetrafluoroethoxy)-1-(trifluoromethyl)ethoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Perfluoro(5,8-dimethyl-3,6,9-trioxadodecane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Perfluoro(5,8-dimethyl-3,6,9-trioxadodecane) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B1329921.png)

![Disodium 3,3'-[cyclohexylidenebis[(2-methoxy-4,1-phenylene)azo]]bis(4,6-dihydroxynaphthalene-2-sulphonate)](/img/structure/B1329935.png)